

5-Phenylhexanoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-phenylhexanoic Acid

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Abstract

5-Phenylhexanoic acid, a medium-chain fatty acid derivative with the chemical formula $C_{12}H_{16}O_2$, is a research chemical with potential applications in organic synthesis and as a precursor for drug development.^[1] While its specific biological activities are not yet extensively documented, its structural characteristics suggest possible interactions with biological targets, potentially influencing metabolic pathways or enzyme activities.^[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of **5-phenylhexanoic acid**, detailed synthesis protocols, and a proposed framework for investigating its biological activity and potential signaling pathways.

Chemical and Physical Properties

5-Phenylhexanoic acid is an organic compound featuring a phenyl group attached to a hexanoic acid backbone.^[1] This structure provides a unique combination of lipophilicity from the phenyl and alkyl components, and a reactive carboxylic acid functional group.

Table 1: Physicochemical Properties of **5-Phenylhexanoic Acid**

Property	Value/Characteristic	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1][2][3]
Molecular Weight	192.25 g/mol	[1][2][3]
CAS Number	2972-25-0	[1][2][3]
IUPAC Name	5-phenylhexanoic acid	[4]
Synonyms	Benzenehexanoic acid	[1]
pKa (estimated)	~4.8	[1]
LogP (lipophilicity)	3.2 ± 0.3	[1]

Synthesis of Phenylhexanoic Acid Isomers

Detailed experimental protocols for the synthesis of **5-phenylhexanoic acid** are not readily available in the public domain. However, plausible synthetic routes can be adapted from established methods for related phenylalkanoic acids. Below are protocols for the synthesis of 3-phenylhexanoic acid and 6-phenylhexanoic acid, which can serve as a foundation for developing a synthesis for the 5-phenyl isomer.

Synthesis of 3-Phenylhexanoic Acid via Alkylation of Ethyl Phenylacetate

This method involves the formation of a nucleophilic enolate from ethyl phenylacetate, followed by alkylation with a butyl halide and subsequent hydrolysis.[5]

Experimental Protocol:

- Enolate Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) and stir for 30 minutes. To this lithium diisopropylamide (LDA) solution, add a solution of ethyl phenylacetate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

- Alkylation: Add 1-bromobutane (1.1 eq) dropwise to the enolate solution.
- Hydrolysis: After the reaction is complete, add a solution of potassium hydroxide (5.0 eq) in water. Heat the mixture to reflux for 4 hours.
- Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and wash the aqueous solution with diethyl ether. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the product.
- Purification: Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-phenylhexanoic acid.[5]

Synthesis of 6-Phenylhexanoic Acid via Nickel-Catalyzed Cross-Coupling

This protocol describes a nickel-catalyzed cross-coupling reaction between an anhydride and an organohalide.[6]

Experimental Protocol:

- Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (0.045 mmol) to a microwave tube. Add N,N-dimethylacetamide (0.225 mL) and allow the mixture to coordinate for one hour.
- Reaction Setup: Add zinc powder (0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol) to the microwave tube.
- Reaction: Seal the tube, remove it from the glove box, and reflux at 80°C for 12 hours.
- Quenching and Purification: After cooling, quench the reaction with a few drops of water. Remove the solvent under reduced pressure and purify the crude product by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield 6-phenylhexanoic acid.[6]

Table 2: Reagents for Synthesis of 3-Phenylhexanoic Acid (Method A)[5]

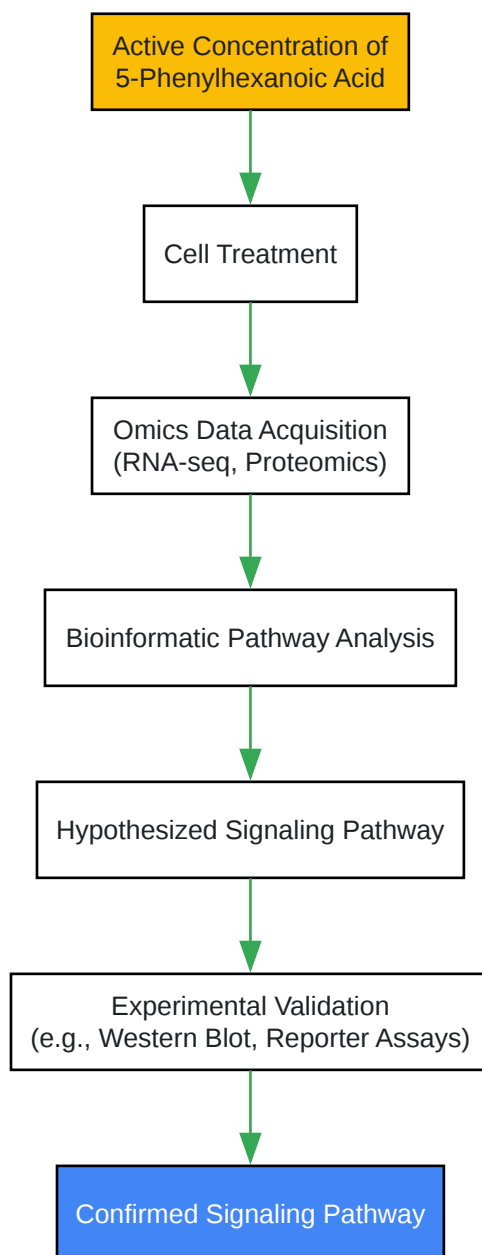
Reagent	Molar Mass (g/mol)	Molarity (M)	Quantity	Role
Diisopropylamine	101.19	-	44.0 mmol	Base
n-Butyllithium	64.06	2.5	22.0 mmol	Base
Ethyl Phenylacetate	164.20	-	20.0 mmol	Starting Material
1-Bromobutane	137.02	-	22.0 mmol	Alkylating Agent
Potassium Hydroxide	56.11	-	100 mmol	Reagent
Tetrahydrofuran	72.11	-	Varies	Solvent
Hydrochloric Acid (conc.)	36.46	~12	Varies	Reagent

Potential Biological Activity and Research Avenues

While specific biological activities of **5-phenylhexanoic acid** are largely uncharacterized, its structural similarity to other biologically active phenylalkanoic acids suggests potential areas for investigation.^{[1][6]} For instance, some phenylalkanoic acids are metabolites of dietary polyphenols and can influence cellular processes.^[6] The presence of the phenyl group may facilitate unique interactions with biological targets.^[1]

Proposed Experimental Workflow for Biological Activity Screening

Given the lack of existing data, a systematic approach is necessary to elucidate the biological functions of **5-phenylhexanoic acid**. The following workflow is proposed:



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